molecular formula C10H8BrN B1280046 7-Bromo-2-methylquinoline CAS No. 4965-34-8

7-Bromo-2-methylquinoline

Cat. No.: B1280046
CAS No.: 4965-34-8
M. Wt: 222.08 g/mol
InChI Key: VEKOCCXFMXGRTF-UHFFFAOYSA-N
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Description

7-Bromo-2-methylquinoline is a useful research compound. Its molecular formula is C10H8BrN and its molecular weight is 222.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

7-Bromo-2-methylquinoline has been a subject of interest in the field of organic chemistry, particularly in the synthesis of complex organic compounds. For instance, Choi and Chi (2004) developed efficient synthetic routes for key intermediates like 6- and this compound-5,8-diones, demonstrating their utility in the preparation of various alkylamino compounds through nucleophilic substitution reactions (Choi & Chi, 2004). Similarly, the work by Choi et al. (2002) involved the synthesis of 7-alkylamino-2-methylquinoline-5,8-diones from 2,5-dimethoxyaniline, showcasing the compound's role in complex multi-step organic syntheses (Choi et al., 2002).

Role in Supramolecular Chemistry

In supramolecular chemistry, this compound has been studied for its involvement in the formation of noncovalent supramolecular complexes. Fuss et al. (1999) investigated its role in reactions with various substrates like 3-picoline and 2-methylquinoline, leading to the formation of mono- and bis(heteroaryl)-containing products (Fuss et al., 1999).

Biological Evaluation and Applications

This compound also finds application in biological studies. Siddappa and Mayana (2014) synthesized Schiff base ligands using derivatives of this compound, which were evaluated for their antibacterial, antifungal, and antioxidant activities. The study highlights the compound's potential in developing new pharmaceutical agents (Siddappa & Mayana, 2014).

Photolabile Protecting Groups

The compound has been explored for its utility as a photolabile protecting group. Research by Fedoryak and Dore (2002) described the synthesis and photochemistry of a new photolabile protecting group based on this compound, demonstrating its greater efficiency and sensitivity to multiphoton-induced photolysis compared to other caging groups (Fedoryak & Dore, 2002).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H302 (Harmful if swallowed) and H318 (Causes serious eye damage) .

Future Directions

The future directions for research on 7-Bromo-2-methylquinoline and similar compounds are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicinal chemistry . The development of more efficient and environmentally friendly synthesis protocols may also be a focus of future research .

Biochemical Analysis

Biochemical Properties

7-Bromo-2-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to DNA and RNA, potentially affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways . This compound can also influence cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound can alter gene expression by binding to transcription factors and modifying their activity . These interactions can lead to changes in cellular metabolism, affecting processes like glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For example, by binding to cytochrome P450 enzymes, this compound can inhibit their activity, leading to changes in the metabolism of other compounds . Additionally, this compound can act as an inhibitor or activator of various signaling pathways, depending on the context . Changes in gene expression can also occur due to the binding of this compound to transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, this compound can be toxic, leading to adverse effects such as liver damage or neurotoxicity . Threshold effects have been observed, where a small increase in dosage can lead to a significant change in the compound’s effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can further interact with other enzymes and cofactors . The metabolism of this compound can also affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its interactions with other biomolecules . These interactions can affect the localization and accumulation of this compound within the cell .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with DNA and transcription factors . Alternatively, it can be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

7-bromo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKOCCXFMXGRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490842
Record name 7-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4965-34-8
Record name 7-Bromo-2-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4965-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main finding of the research papers regarding 7-Bromo-2-methylquinoline-5,8-dione?

A1: The research primarily demonstrates a simple method for preparing 7-alkylamino-2-methylquinoline-5,8-diones. It highlights the regiochemistry of nucleophilic substitution reactions involving 6- or this compound-5,8-dione with amines. [, ] Specifically, the research shows that using this compound-5,8-dione as a starting material leads to the desired 7-alkylamino product. [, ]

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